2-phenyl-5,6,7,8-tetrahydro-4H-chromene-4-thione
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Overview
Description
2-phenyl-5,6,7,8-tetrahydro-4H-chromene-4-thione is a heterocyclic compound that belongs to the class of chromenes Chromenes are oxygenated heterocyclic compounds known for their diverse biological activities and therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-5,6,7,8-tetrahydro-4H-chromene-4-thione typically involves multi-component reactions (MCRs). One common method is the reaction of substituted aromatic aldehydes, dimedone, and malononitrile in the presence of a base such as potassium tertiary butoxide and THF in methanol as a solvent at room temperature . Another approach involves the use of magnetic catalysts like titanium tetrachloride stabilized on nano-cellulose, which facilitates the reaction under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The choice of catalysts and reaction conditions can be optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-5,6,7,8-tetrahydro-4H-chromene-4-thione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the thione group to a thiol group.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can result in halogenated derivatives of the compound.
Scientific Research Applications
2-phenyl-5,6,7,8-tetrahydro-4H-chromene-4-thione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-phenyl-5,6,7,8-tetrahydro-4H-chromene-4-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with bacterial cell wall synthesis to exert antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-amino-4-(4-chloro-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Uniqueness
2-phenyl-5,6,7,8-tetrahydro-4H-chromene-4-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H14OS |
---|---|
Molecular Weight |
242.3 g/mol |
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydrochromene-4-thione |
InChI |
InChI=1S/C15H14OS/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-3,6-7,10H,4-5,8-9H2 |
InChI Key |
HJQMWNNRTUNZGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=S)C=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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